molecular formula C8H10N6O2S B11370165 N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11370165
M. Wt: 254.27 g/mol
InChI Key: MDXTUYYBNDJKLV-UHFFFAOYSA-N
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Description

N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through the reaction of a hydrazine derivative with a suitable nitrile. The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves the acylation of the oxadiazole-triazole intermediate with acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency. Solvent selection and purification techniques such as recrystallization or chromatography are also critical in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The triazole ring can bind to metal ions in enzyme active sites, disrupting their function. The oxadiazole ring can interact with nucleic acids, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to the combination of the triazole and oxadiazole rings within a single molecule, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.

Properties

Molecular Formula

C8H10N6O2S

Molecular Weight

254.27 g/mol

IUPAC Name

N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C8H10N6O2S/c1-4(15)9-6-5(12-16-13-6)7-10-11-8(17-3)14(7)2/h1-3H3,(H,9,13,15)

InChI Key

MDXTUYYBNDJKLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SC

Origin of Product

United States

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